4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one
Overview
Description
AC-42 is an M1 muscarinic receptor allosteric agonist.
Scientific Research Applications
Crystallographic Structure Studies
Research into compounds structurally similar to 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one has focused on understanding their crystallographic structures. For example, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was studied using x-ray analysis, highlighting the importance of such studies in understanding molecular conformations and arrangements (Shi & Jiang, 1999).
Structure-Activity Relationship (SAR) Studies
SAR studies, such as those on the homopiperazine analog of haloperidol, provide insights into the effects of structural modifications on binding affinity at dopamine and serotonin receptor subtypes. This research is crucial for the development of new pharmaceutical agents (Peprah et al., 2012).
Molecular Association and Solubility Enhancement
The molecular association between similar compounds and other agents can result in improved solubility, which is vital for pharmaceutical applications. An example is the study of the association between 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) and 2-hydroxypropyl-β-cyclodextrin (HPBCD) (Devine et al., 2020).
Synthesis of Sigma Ligands
Research on the synthesis of sigma ligands, including 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, contributes significantly to understanding receptor interactions and potential therapeutic uses (Perregaard et al., 1995).
Corrosion Inhibition Studies
Some derivatives of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one have been studied as corrosion inhibitors, demonstrating the compound's potential in industrial applications (Olasunkanmi et al., 2016).
Intramolecular Cyclization Research
Research into intramolecular cyclization processes, using compounds like 4-((4-methylphenyl)sulfonyl)-1- (triphenylphosphoranylidene)butan-2-one, aids in the synthesis of diverse heterocyclic compounds, which are crucial in various chemical and pharmaceutical processes (Benetti et al., 2002).
Hydrolysis Studies
Understanding the hydrolysis of similar compounds, such as 4-chloro-1-(4′-hydroxyphenyl)butan-1-one, is essential for comprehending their reactivity and stability, which has implications in both pharmaceutical and industrial chemistry (Kalyanam & Likhate, 1987).
properties
CAS RN |
244291-63-2 |
---|---|
Product Name |
4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one |
Molecular Formula |
C20H31NO |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3 |
InChI Key |
ANTKBACNWQHQJE-UHFFFAOYSA-N |
SMILES |
CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrogen chloride AC-42 AC42 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.